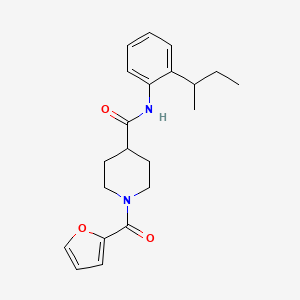
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to have potent activity against certain types of cancer, and its mechanism of action has been studied extensively. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to modulate the immune response, which could be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole in lab experiments is its potent activity against certain types of cancer. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole. One of the primary directions is the development of new drugs based on this compound. This could involve modifications of the chemical structure to improve its potency and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and medicinal chemistry. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has been achieved using various methods. One of the most widely used methods involves the reaction of 2-(2-methylpyrimidin-5-yl)-1H-benzimidazole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
1-methyl-2-(2-methylpyrimidin-5-yl)-5-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-18-10-13(11-19-12)17-20-15-9-14(5-6-16(15)21(17)2)25(23,24)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFDJWGWRSXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)


![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)
